N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
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Overview
Description
N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the triazole family of compounds, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in animal models of disease. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide is its broad range of potential therapeutic applications. It has been shown to have activity against various types of cancer cells, infectious agents, and neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential as a combination therapy with other drugs in the treatment of cancer and infectious diseases. Additionally, further research is needed to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide involves the reaction of 4-cyclopropyl-1,2,4-triazole-3-thiol with N-benzyl-2-bromo-N-(2-hydroxyethyl)butanamide in the presence of a base. The resulting product is purified by column chromatography.
Scientific Research Applications
N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. It has been shown to exhibit anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, it has demonstrated activity against a range of infectious agents, including bacteria and viruses. In the field of neuroscience, it has been studied for its potential as a neuroprotective agent.
properties
IUPAC Name |
N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-2-14(15(21)17-10-12-6-4-3-5-7-12)22-16-19-18-11-20(16)13-8-9-13/h3-7,11,13-14H,2,8-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLUIHOKQOCGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)SC2=NN=CN2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide |
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